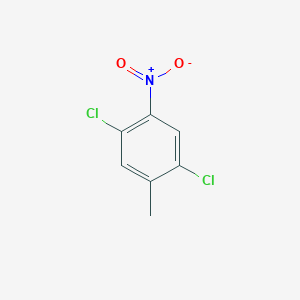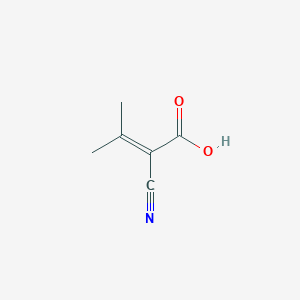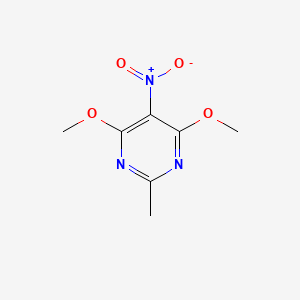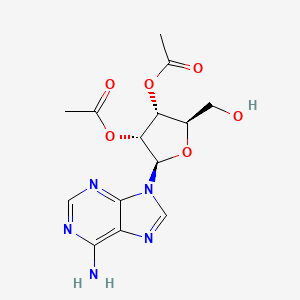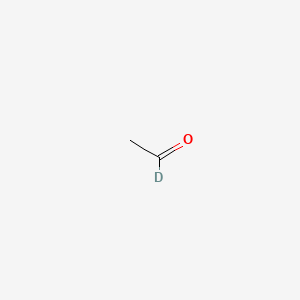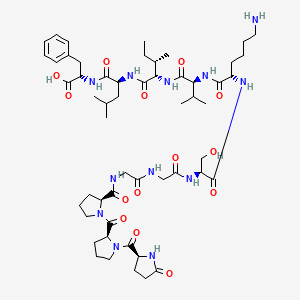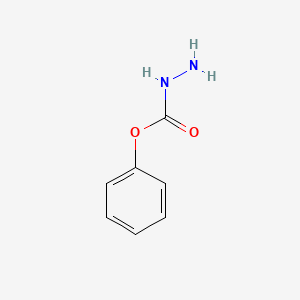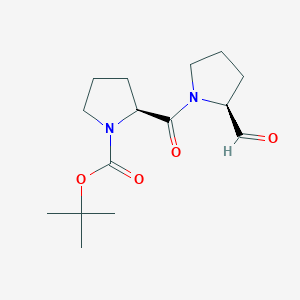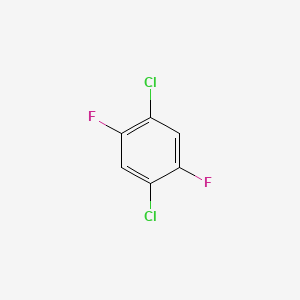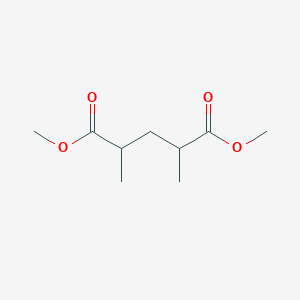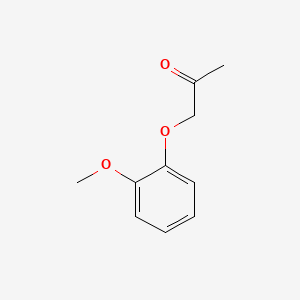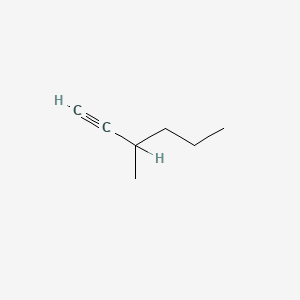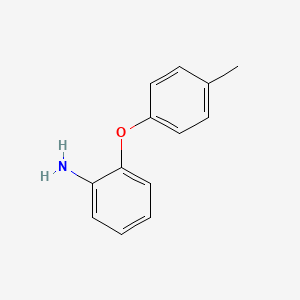
2-(对甲苯氧基)苯胺
描述
2-(p-Tolyloxy)aniline is a compound with the molecular formula C13H13NO and a molecular weight of 199.25 . It is a yellow to brown liquid .
Synthesis Analysis
The synthesis of anilines, including 2-(p-Tolyloxy)aniline, can be achieved through various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .Molecular Structure Analysis
The InChI code for 2-(p-Tolyloxy)aniline is 1S/C13H13NO/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 .Chemical Reactions Analysis
The electrochemical oxidation of amines, including anilines, is an essential alternative to conventional chemical transformations. This process provides critical routes for synthesizing and modifying a wide range of chemically useful molecules .Physical And Chemical Properties Analysis
2-(p-Tolyloxy)aniline is a yellow to brown liquid with a density of 1.1±0.1 g/cm3 . Its boiling point is 299.7±23.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.6 mmHg at 25°C .科学研究应用
Summary of the Application
“2-(p-Tolyloxy)aniline” can be used in the synthesis of polyaniline-based conducting hydrogels . These hydrogels have been identified as a promising class of polymeric material for a wide range of applications such as biomedical, energy, environmental, health, and agricultural domains .
Results or Outcomes
The resulting polyaniline-based conducting hydrogels exhibit outstanding characteristics such as tunable and reversible physical/chemical properties, stimuli-responsiveness, biomimetic, and biocompatibility . These materials have been playing significant performance in various advanced technological applications .
2. Use in Organic Electronic Devices
Summary of the Application
“2-(p-Tolyloxy)aniline” can be used in the synthesis of polyaniline, which can be employed in organic field-effect transistors (OFETs) , organic light-emitting diodes (OLEDs) , and other organic electronic devices .
Results or Outcomes
The resulting organic electronic devices exhibit high electrical conductivity, light weight, ease of fabrication, and excellent environmental stability .
3. Use in Water Treatment
Summary of the Application
Polyaniline-based adsorbents, which can be synthesized using “2-(p-Tolyloxy)aniline”, have been explored for the removal of various pollutants from water, including heavy metals and organic contaminants .
Results or Outcomes
The resulting polyaniline-based adsorbents have shown promising results in the removal of various pollutants from water .
4. Use in Biomedical Devices
Summary of the Application
Polyaniline-based hydrogels, which can be synthesized using “2-(p-Tolyloxy)aniline”, have been used in the design and fabrication of biomedical devices .
Results or Outcomes
The resulting biomedical devices exhibit remarkable physicochemical as well as physico-mechanical properties .
5. Use in Energy Storage Devices
Summary of the Application
Polyaniline-based hydrogels, which can be synthesized using “2-(p-Tolyloxy)aniline”, have been used in the design and fabrication of energy storage devices .
Results or Outcomes
The resulting energy storage devices exhibit remarkable physicochemical as well as physico-mechanical properties .
6. Use in Sensors
Summary of the Application
Polyaniline-based hydrogels, which can be synthesized using “2-(p-Tolyloxy)aniline”, have been used in the design and fabrication of sensors .
Results or Outcomes
The resulting sensors exhibit remarkable physicochemical as well as physico-mechanical properties .
安全和危害
属性
IUPAC Name |
2-(4-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFBLDXMJDSGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175087 | |
| Record name | 2-(p-Tolyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolyloxy)aniline | |
CAS RN |
20927-98-4 | |
| Record name | 2-(4-Methylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20927-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-Tolyloxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020927984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(p-Tolyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(p-tolyloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



